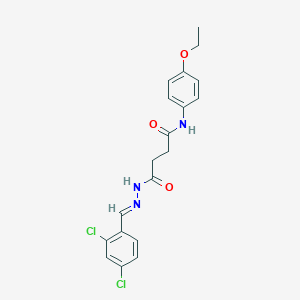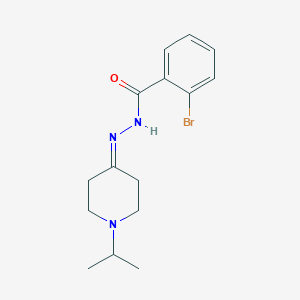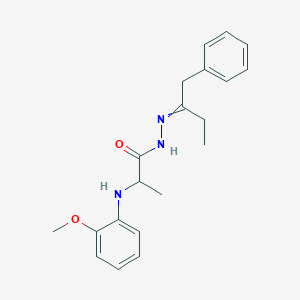![molecular formula C13H18BrN3O3 B449392 2-[(E)-1-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE](/img/structure/B449392.png)
2-[(E)-1-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-1-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE is an organic compound with a complex structure that includes bromine, ethoxy, and propan-2-yloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-1-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE typically involves multiple steps. One common method starts with the bromination of a suitable aromatic precursor, followed by the introduction of ethoxy and propan-2-yloxy groups through etherification reactions. The final step involves the formation of the hydrazinecarboxamide moiety through a condensation reaction with hydrazine and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-1-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.
Industry: It could be used in the development of new materials or as a reagent in industrial chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(E)-1-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(E)-1-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE: shares structural similarities with other brominated aromatic compounds and hydrazine derivatives.
Hydrazinecarboxamide derivatives: These compounds have similar functional groups and may exhibit comparable reactivity and applications.
Uniqueness
The unique combination of bromine, ethoxy, and propan-2-yloxy groups in this compound distinguishes it from other compounds. This unique structure may confer specific properties and reactivity, making it valuable for certain applications.
Eigenschaften
Molekularformel |
C13H18BrN3O3 |
|---|---|
Molekulargewicht |
344.2g/mol |
IUPAC-Name |
[(E)-(2-bromo-5-ethoxy-4-propan-2-yloxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C13H18BrN3O3/c1-4-19-11-5-9(7-16-17-13(15)18)10(14)6-12(11)20-8(2)3/h5-8H,4H2,1-3H3,(H3,15,17,18)/b16-7+ |
InChI-Schlüssel |
XJWWHFVJQFWYSC-FRKPEAEDSA-N |
Isomerische SMILES |
CCOC1=C(C=C(C(=C1)/C=N/NC(=O)N)Br)OC(C)C |
SMILES |
CCOC1=C(C=C(C(=C1)C=NNC(=O)N)Br)OC(C)C |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)C=NNC(=O)N)Br)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(3-OXO-3-{4-[(E)-2-PHENYL-1-DIAZENYL]ANILINO}PROPYL)SULFANYL]-N~1~-{4-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}PROPANAMIDE](/img/structure/B449311.png)
![4-[2-(3-Ethoxy-4-{2-[4-(ethoxycarbonyl)anilino]-2-oxoethoxy}benzylidene)hydrazino]benzoic acid](/img/structure/B449314.png)
![4-CHLORO-1-METHYL-N'-{(E)-1-[4-(2-MORPHOLINO-2-OXOETHOXY)PHENYL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B449315.png)
![5-Bromo-2-[(2-chlorobenzyl)oxy]benzaldehyde (4-bromophenyl)hydrazone](/img/structure/B449316.png)
![4-[2-({2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(4-METHOXYPHENYL)-4-OXOBUTANAMIDE](/img/structure/B449319.png)
![Isopropyl 4,5-dimethyl-2-[(2,2,3,3,4,4,5,5-octafluoro-6-{[3-(isopropoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-6-oxohexanoyl)amino]-3-thiophenecarboxylate](/img/structure/B449320.png)
![2-{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-ethoxy-6-iodophenoxy}-N-benzylacetamide](/img/structure/B449322.png)
![3-chloro-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-1-benzothiophene-2-carbohydrazide](/img/structure/B449323.png)

![2,4-dichloro-N-[3-(N-undecanoylethanehydrazonoyl)phenyl]benzamide](/img/structure/B449331.png)
![2,2-dichloro-N-(3-{[(dichloroacetyl)amino]methyl}-3,5,5-trimethylcyclohexyl)acetamide](/img/structure/B449332.png)
![4-chloro-N-(4-{N-[4-(dimethylamino)benzoyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B449334.png)

